2-Isopropyl-2,5-dihydro-1H-pyrrole chemical properties
2-Isopropyl-2,5-dihydro-1H-pyrrole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Isopropyl-2,5-dihydro-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isopropyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound featuring a five-membered dihydropyrrole ring substituted with an isopropyl group at the 2-position. This structure, a partially saturated analog of the aromatic pyrrole, offers a unique combination of a reactive carbon-carbon double bond and a secondary amine, making it a versatile building block in synthetic organic chemistry. Its derivatives are of significant interest in medicinal chemistry due to the prevalence of the pyrrole and pyrrolidine nucleus in a vast array of biologically active molecules and natural products.[1][2][3] Understanding the nuanced chemical properties of this specific scaffold is crucial for its effective utilization in the synthesis of novel compounds and in the development of new therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications, grounded in established chemical principles.
Physicochemical and Safety Profile
The physical characteristics and safety protocols are fundamental to the handling and application of any chemical compound. While specific experimental data for 2-Isopropyl-2,5-dihydro-1H-pyrrole is not extensively published, properties can be inferred from its structure and data on related compounds.
Data Summary
| Property | Value (Estimated/Inferred) | Notes |
| CAS Number | 756476-29-6 | For the free base.[4][5] |
| CAS Number (HCl Salt) | 695209-34-8 | For the hydrochloride salt.[6] |
| Molecular Formula | C₇H₁₃N | |
| Molecular Weight | 111.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | Inferred from similar small amines and dihydropyrroles. |
| Boiling Point | ~140-160 °C | Estimated based on related structures. |
| Solubility | Soluble in most organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Alcohols). Limited solubility in water. | Typical for small, non-polar organic amines. |
Safety and Handling
As a flammable liquid and a substituted amine, 2-Isopropyl-2,5-dihydro-1H-pyrrole requires careful handling to mitigate risks. The following precautions are derived from safety data sheets for structurally related compounds.
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Hazards :
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Flammability : Assumed to be a flammable liquid and vapor. Vapors may form explosive mixtures with air and can flash back from an ignition source.[7][8] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use explosion-proof electrical and ventilating equipment.[10]
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Health : May cause serious eye irritation.[9][10] Harmful if inhaled or swallowed.[7][11] May cause respiratory irritation, drowsiness, or dizziness.[9][10] Avoid breathing vapors or mist.[7][9]
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-
Personal Protective Equipment (PPE) :
-
Storage :
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Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][8][11]
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Store locked up and away from incompatible materials such as oxidizing agents.[8][9][10] For long-term stability, storage under an inert gas is recommended as the compound may be sensitive to air and moisture.[7]
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-
Spill & Disposal :
-
In case of a spill, shut off all ignition sources.[10] Absorb with an inert dry material (e.g., sand, earth) and place in an appropriate waste disposal container.[8] Ensure adequate ventilation.[11]
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Dispose of contents and container in accordance with all local, regional, national, and international regulations.[10]
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Spectroscopic Characterization
Spectroscopic analysis is essential for structure verification. The following are the predicted key features for 2-Isopropyl-2,5-dihydro-1H-pyrrole.
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¹H NMR Spectroscopy :
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Olefinic Protons (H4, H5) : Expected to appear in the range of δ 5.5-6.0 ppm as multiplets.
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Allylic Protons (H2, H5) : The proton at C2 (methine) would be coupled to the isopropyl protons and the N-H proton, appearing around δ 3.5-4.0 ppm. The CH₂ protons at C5 would be multiplets in the δ 3.0-3.5 ppm region.
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Isopropyl Group : Two diastereotopic methyl groups appearing as doublets around δ 0.9-1.2 ppm, and a septet or multiplet for the methine proton around δ 1.5-2.0 ppm.
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N-H Proton : A broad singlet, typically in the δ 1.5-3.0 ppm range, whose chemical shift is dependent on concentration and solvent.
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-
¹³C NMR Spectroscopy :
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Olefinic Carbons (C3, C4) : Expected signals in the δ 125-135 ppm region.
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Allylic Carbons (C2, C5) : The C2 carbon (bearing the isopropyl group) would appear around δ 60-70 ppm, while the C5 carbon would be in the δ 50-60 ppm range.
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Isopropyl Group : The methine carbon signal around δ 30-35 ppm and the methyl carbon signals around δ 20-25 ppm.
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Infrared (IR) Spectroscopy :
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N-H Stretch : A moderate, somewhat broad absorption band around 3300-3400 cm⁻¹.
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C-H Stretch : Aliphatic C-H stretching just below 3000 cm⁻¹.
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C=C Stretch : A weak to medium absorption band around 1640-1660 cm⁻¹.
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N-H Bend : A band in the 1560-1640 cm⁻¹ region.
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-
Mass Spectrometry :
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Molecular Ion (M⁺) : A peak at m/z = 111.
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Fragmentation : Common fragmentation would involve the loss of the isopropyl group ([M-43]⁺) or other fragmentation patterns characteristic of cyclic amines.
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Synthesis and Reactivity
The synthetic utility of 2-Isopropyl-2,5-dihydro-1H-pyrrole stems from its accessible synthesis and the versatile reactivity of its functional groups.
Synthetic Pathways
The Paal-Knorr pyrrole synthesis is a classical and effective method for creating pyrrole rings. A modified approach using a suitable 1,4-dicarbonyl precursor and an amine can be adapted to produce the dihydropyrrole derivative. An alternative modern approach involves the catalytic dehydrogenative condensation of amino alcohols with secondary alcohols.[12]
Caption: General synthetic workflow via modified Paal-Knorr reaction.
Experimental Protocol: Synthesis via Reductive Cyclization
This protocol is a plausible, generalized procedure based on established methodologies for synthesizing substituted dihydropyrroles.
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Reaction Setup : To a solution of a suitable 1,4-dicarbonyl precursor (e.g., a protected succinaldehyde derivative) (1.0 eq) in a suitable solvent like toluene or methanol, add isopropylamine (1.1 eq).
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Imination : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate di-imine or amino-ketone.
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Reduction & Cyclization : Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq), portion-wise.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup : Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Core Reactivity
The chemical behavior of 2-Isopropyl-2,5-dihydro-1H-pyrrole is dominated by the secondary amine and the endocyclic double bond.
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Reactions at the Nitrogen : The lone pair on the nitrogen atom makes it nucleophilic and basic. It can readily undergo:
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N-Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base to form N-acyl-2,5-dihydropyrroles. These products are key substrates in palladium-catalyzed reactions.[13]
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N-Alkylation : Reaction with alkyl halides to introduce substituents on the nitrogen.
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Salt Formation : Reaction with acids to form the corresponding ammonium salts, such as the commercially available hydrochloride salt.[6]
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Reactions of the Alkene : The C=C double bond can participate in various addition reactions:
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Hydrogenation : Catalytic hydrogenation (e.g., using H₂/Pd-C) will reduce the double bond to yield 2-isopropylpyrrolidine, a saturated five-membered ring.
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Halogenation : Addition of halogens (e.g., Br₂) across the double bond.
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Epoxidation : Reaction with peroxy acids (e.g., m-CPBA) to form the corresponding epoxide.
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-
Dehydrogenation/Aromatization : The dihydropyrrole ring can be oxidized to the corresponding aromatic 2-isopropylpyrrole using reagents like manganese dioxide (MnO₂) or palladium on carbon (Pd/C) at elevated temperatures.
Caption: Key reactivity pathways of the dihydropyrrole core.
Applications in Research and Drug Development
The pyrrole and its partially or fully saturated analogs (pyrrolines and pyrrolidines) are considered "privileged scaffolds" in medicinal chemistry.[1][2] They are present in numerous FDA-approved drugs and natural products with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3]
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Scaffold for Drug Discovery : 2-Isopropyl-2,5-dihydro-1H-pyrrole serves as a valuable starting material for generating libraries of diverse compounds. The combination of the secondary amine and the alkene allows for orthogonal functionalization, enabling the exploration of chemical space around this core.
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Influence of the Isopropyl Group : The isopropyl substituent is a common feature in drug molecules. It increases the lipophilicity of the compound, which can enhance membrane permeability and oral bioavailability. Furthermore, its steric bulk can be used to probe and optimize interactions with biological targets, potentially improving potency and selectivity.
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Synthetic Intermediate : Beyond direct biological applications, this molecule is a precursor to more complex heterocyclic systems. For example, the Ciamician–Dennstedt rearrangement of pyrroles with carbenes can lead to substituted pyridines, expanding its synthetic utility.[14] The reactivity of the dihydropyrrole core allows it to be a key intermediate in the total synthesis of complex natural products.
Conclusion
2-Isopropyl-2,5-dihydro-1H-pyrrole is a synthetically versatile molecule with significant potential in materials science and drug discovery. Its chemical properties—defined by the interplay between a secondary amine and an alkene within a cyclic structure—provide multiple avenues for chemical modification. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers aiming to leverage this scaffold to build novel molecular architectures with tailored functions. As the demand for new therapeutic agents continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of modern chemical and pharmaceutical research.
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